molecular formula C17H26N4O2 B7192472 N-(tert-butylcarbamoyl)-2-[3-(pyridin-4-ylmethyl)pyrrolidin-1-yl]acetamide

N-(tert-butylcarbamoyl)-2-[3-(pyridin-4-ylmethyl)pyrrolidin-1-yl]acetamide

Cat. No.: B7192472
M. Wt: 318.4 g/mol
InChI Key: KTXRTEHAEQLHMW-UHFFFAOYSA-N
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Description

N-(tert-butylcarbamoyl)-2-[3-(pyridin-4-ylmethyl)pyrrolidin-1-yl]acetamide is a complex organic compound that features a tert-butylcarbamoyl group and a pyridin-4-ylmethyl substituted pyrrolidine ring

Properties

IUPAC Name

N-(tert-butylcarbamoyl)-2-[3-(pyridin-4-ylmethyl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-17(2,3)20-16(23)19-15(22)12-21-9-6-14(11-21)10-13-4-7-18-8-5-13/h4-5,7-8,14H,6,9-12H2,1-3H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXRTEHAEQLHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC(=O)CN1CCC(C1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(tert-butylcarbamoyl)-2-[3-(pyridin-4-ylmethyl)pyrrolidin-1-yl]acetamide typically involves multiple steps. One common method includes the reaction of tert-butyl isocyanate with a suitable amine precursor to form the tert-butylcarbamoyl group. The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable diene and a nitrogen-containing nucleophile. The pyridin-4-ylmethyl group is then attached via a substitution reaction using a pyridine derivative .

Chemical Reactions Analysis

N-(tert-butylcarbamoyl)-2-[3-(pyridin-4-ylmethyl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(tert-butylcarbamoyl)-2-[3-(pyridin-4-ylmethyl)pyrrolidin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(tert-butylcarbamoyl)-2-[3-(pyridin-4-ylmethyl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylcarbamoyl group can form hydrogen bonds with active site residues, while the pyridin-4-ylmethyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar compounds to N-(tert-butylcarbamoyl)-2-[3-(pyridin-4-ylmethyl)pyrrolidin-1-yl]acetamide include:

    N-(tert-butylcarbamoyl)-4-phenylbutanamide: This compound has a similar tert-butylcarbamoyl group but differs in the structure of the carbon backbone.

    N-(tert-butylcarbamoyl)-2-(pyridin-3-ylmethyl)pyrrolidin-1-yl]acetamide: This compound has a similar structure but with a pyridin-3-ylmethyl group instead of pyridin-4-ylmethyl.

    N-(tert-butylcarbamoyl)-2-[3-(pyridin-2-ylmethyl)pyrrolidin-1-yl]acetamide: This compound features a pyridin-2-ylmethyl group, offering different electronic properties .

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